molecular formula C20H15FN2OS B2865521 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-32-3

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2865521
CAS No.: 1206989-32-3
M. Wt: 350.41
InChI Key: CICMYWZMANPKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer .

Pharmacokinetics

Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . It also shows remarkable antitumor activity against various cancer cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMYWZMANPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.